Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-)
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Overview
Description
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is a complex organic compound with the molecular formula C40H26MgN4O8S2 and a molecular weight of 779.1. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) typically involves the reaction of 2-hydroxy-1-naphthylamine with naphthalene-1-sulfonic acid under azo coupling conditions. The reaction is carried out in the presence of a diazonium salt, which facilitates the formation of the azo bond. The magnesium ion is then introduced to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in applications like staining and pH indication. The molecular targets include metal ions and biological macromolecules, and the pathways involved often relate to complexation and colorimetric changes.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]cobaltate(2-)
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]nickelate(2-)
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]zincate(2-)
Uniqueness
Compared to its similar compounds, dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is unique due to its specific binding affinity to magnesium ions, which imparts distinct colorimetric properties. This makes it particularly valuable in applications requiring precise color changes, such as pH indicators and dyes.
Properties
CAS No. |
67893-11-2 |
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Molecular Formula |
C40H26MgN4O8S2 |
Molecular Weight |
779.1 g/mol |
IUPAC Name |
magnesium;3-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Mg/c2*23-18-10-9-13-5-3-4-8-16(13)20(18)22-21-17-11-14-6-1-2-7-15(14)12-19(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
KSSFIVXPUZQIPN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
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